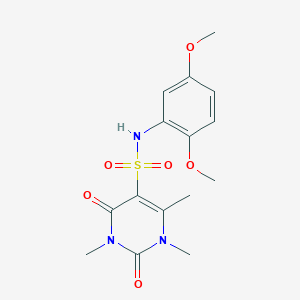![molecular formula C15H16ClN B2439341 Chlorhydrate de 1-{[1,1'-biphényl]-4-yl}cyclopropan-1-amine CAS No. 2411308-84-2](/img/structure/B2439341.png)
Chlorhydrate de 1-{[1,1'-biphényl]-4-yl}cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Applications De Recherche Scientifique
1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Méthodes De Préparation
The synthesis of 1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride typically involves several steps. One common method includes the cyclopropanation of a suitable phenyl precursor followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized amine derivatives, while reduction may produce reduced amine derivatives.
Mécanisme D'action
The mechanism of action of 1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
- 1-(4-Methoxyphenyl)cyclopropan-1-amine;hydrochloride
- 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride
- 1-(4-Difluoromethoxyphenyl)cyclopropan-1-amine;hydrochloride
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of 1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride lies in its specific phenyl substitution, which may confer distinct properties and applications compared to its analogs.
Propriétés
IUPAC Name |
1-(4-phenylphenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c16-15(10-11-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWNMOVWOIJSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2439260.png)
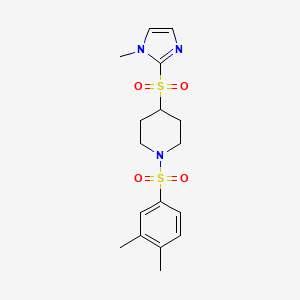
![N-{3-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2439265.png)
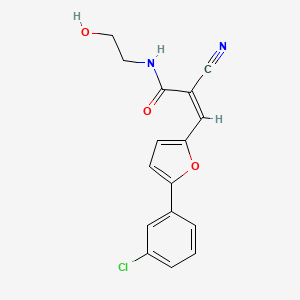
![8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2439269.png)
![7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439271.png)
![2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2439272.png)
![N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea](/img/structure/B2439273.png)
![N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2439274.png)
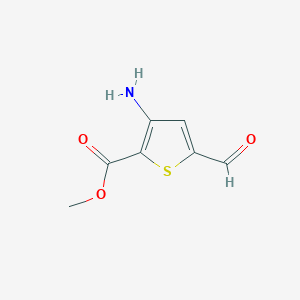
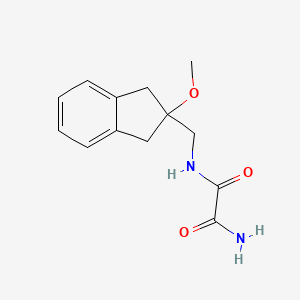
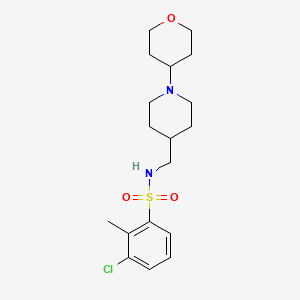
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439279.png)
